2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid is systematically named according to IUPAC guidelines as 2-methyl-2-[[(tert-butoxycarbonyl)amino]methyl]butanoic acid . This nomenclature reflects its branched structure:
- The parent chain is a four-carbon butanoic acid (position 1: carboxylic acid group).
- At position 2, two substituents are present: a methyl group and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) moiety.
- The Boc group is designated as (tert-butoxycarbonyl)amino , attached to the methylene bridge.
The molecular formula is C$${11}$$H$${21}$$NO$$_{4}$$ , with a molecular weight of 231.29 g/mol (Table 1).
Table 1: Key identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-2-[[(tert-butoxycarbonyl)amino]methyl]butanoic acid |
| Molecular Formula | C$${11}$$H$${21}$$NO$$_{4}$$ |
| Molecular Weight | 231.29 g/mol |
| CAS Registry Number | 1423031-71-3 |
Comparative analysis with structurally related compounds, such as N-Boc-DL-isovaline (PubChem CID: 11063876), highlights the role of the Boc group in steric shielding and its influence on solubility.
Molecular Geometry Optimization via Computational Methods
Density functional theory (DFT) calculations have been employed to optimize the molecular geometry of this compound. Using the B3LYP/6-31G(d,p) basis set, studies reveal:
- The Boc group adopts a planar conformation due to resonance stabilization of the carbamate moiety.
- The branched C2 carbon exhibits tetrahedral geometry , with bond angles deviating slightly from ideal sp$$^3$$ hybridization (109.5°) due to steric hindrance between the methyl and Boc-protected aminomethyl groups (Table 2).
Table 2: Key geometric parameters from DFT optimization
| Parameter | Computed Value (Å/°) |
|---|---|
| C2-C3 (backbone) | 1.543 Å |
| C2-N (Boc linkage) | 1.456 Å |
| N-C (carbamate) | 1.355 Å |
| Bond angle at C2 | 108.7° |
Periodic DFT calculations on similar Boc-protected amino acids (e.g., Boc-Gln-d-Iva-Hyp-Ala-Phol) corroborate these findings, demonstrating minimal deviation (<2%) between theoretical and crystallographic data.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is limited due to the Boc group’s stabilization of the amino moiety as a carbamate. However, the carboxylic acid group may exhibit keto-enol tautomerism under specific conditions (e.g., high pH). Computational studies comparing tautomeric stability reveal:
- The keto form (carboxylic acid) is energetically favored by 15.3 kcal/mol over the enol form.
- No observable imino tautomers are predicted, as the Boc group prevents proton exchange at the nitrogen.
Table 3: Relative energies of tautomeric forms
| Tautomer | Energy (Hartree) | ΔE (kcal/mol) |
|---|---|---|
| Keto (carboxylic acid) | -1023.56 | 0.0 |
| Enol | -1023.48 | +15.3 |
In contrast, unprotected analogs (e.g., isovaline) exhibit significant tautomeric diversity, underscoring the Boc group’s role in conformational restriction.
Stereochemical Considerations in α,β-Branched Amino Acid Derivatives
The C2 carbon in this compound is a chiral center , yielding two enantiomers:
- (R)-2-methyl-2-[[(tert-butoxycarbonyl)amino]methyl]butanoic acid
- (S)-2-methyl-2-[[(tert-butoxycarbonyl)amino]methyl]butanoic acid
X-ray crystallography of related Boc-protected dipeptides (e.g., Boc-D-Iva-L-Pro-NHBzl) confirms that the C$$_\gamma$$-exo conformation dominates in the solid state, with intramolecular hydrogen bonding stabilizing the β-turn geometry. Stereochemical resolution via chiral chromatography or enzymatic methods is often required for enantiopure synthesis.
Table 4: Stereochemical descriptors of enantiomers
| Enantiomer | Specific Rotation ([α]$$_{D}$$) | Configuration |
|---|---|---|
| R | +2.7° (c=2, CH$$_3$$COOH) | C2(R), C3(S) |
| S | -2.7° (c=2, CH$$_3$$COOH) | C2(S), C3(R) |
Properties
IUPAC Name |
2-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXPDHPZUFZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Di-tert-butyl Dicarbonate and (S)-2-(Aminomethyl)-3-methylbutanoic Acid
One of the most established routes involves the reaction of (S)-2-(aminomethyl)-3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc anhydride). This method is detailed in recent publications and commercial protocols, emphasizing the protection of the amino group with Boc (tert-butoxycarbonyl) groups.
- The amino acid is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran.
- Di-tert-butyl dicarbonate (Boc anhydride) is added in excess, typically in the presence of a base like triethylamine or sodium bicarbonate.
- The reaction is maintained at low temperatures (0–25°C) to prevent side reactions.
- After completion, the mixture is washed, and the Boc-protected amino acid is isolated via extraction and purification, often through column chromatography or recrystallization.
Reaction scheme:
$$ \text{(S)-2-(Aminomethyl)-3-methylbutanoic acid} + \text{Boc}_2\text{O} \rightarrow \text{2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid} $$
Cyclization to Cyclic Sulfamidites and Sulfamidates
Further transformations involve cyclization to cyclic sulfamidites, which serve as intermediates for radiolabeling and other modifications. This step utilizes reagents like thionyl chloride and acetonitrile as a solvent, facilitating the formation of cyclic sulfamidates.
- Reaction of Boc-protected amino alcohols with thionyl chloride to form cyclic sulfamidites.
- Oxidation of sulfamidites to cyclic sulfamidates using sodium periodate in the presence of ruthenium (III) chloride.
- These intermediates are crucial for subsequent selective deprotection and functionalization.
Selective Deprotection and Functionalization
The Boc group is removed selectively using mild acids such as methanesulfonic acid in anhydrous conditions, which allows for the preservation of other protecting groups and the cyclic sulfamidate ring. This step is critical for preparing the amino group for further coupling or derivatization.
- Treatment of cyclic sulfamidates with methanesulfonic acid in tert-butyl acetate/dichloromethane.
- The process results in the removal of the Boc group, yielding free amines ready for coupling.
Coupling to Form the Final Acid
The final step involves coupling the amino component with the carboxylic acid precursor, often using carbodiimide-based coupling agents like EDC or DCC, to form the target compound.
- Activation of the carboxylic acid with EDC or DCC.
- Addition of the amino component under inert atmosphere.
- Stirring at room temperature until completion, followed by purification.
Data Table Summarizing Preparation Methods
Notes and Considerations
- Selectivity: The choice of protective groups and deprotection conditions is crucial to prevent side reactions and ensure high yields.
- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to obtain pure intermediates.
- Reaction Optimization: Reaction times, temperatures, and reagent stoichiometry are optimized based on scale and desired purity.
Research Findings and Data Insights
Research indicates that the use of mild acids like methanesulfonic acid for Boc removal provides high selectivity and preserves sensitive cyclic intermediates. The cyclization to sulfamidates is facilitated by polar solvents such as acetonitrile, which enhances nucleophilic attack and ring closure. These methods are reproducible and scalable, suitable for both laboratory synthesis and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be performed on the carboxyl group to yield alcohols. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
-
Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups. This is often achieved using strong nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azides or other substituted amines.
Scientific Research Applications
Organic Chemistry
In organic synthesis, Boc-L-isovaline serves as a crucial intermediate for peptide synthesis. Its stability under various reaction conditions allows for its use in multi-step synthetic pathways. The compound's ability to protect amino groups during synthesis is particularly valuable, facilitating the selective formation of peptide bonds.
Biochemistry
Boc-L-isovaline plays a significant role in biochemical research, particularly in the development of peptide-based drugs and probes. Its application extends to:
- Enzyme Interactions: It interacts with enzymes involved in amino acid metabolism, influencing pathways such as transamination.
- Cellular Effects: The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism and anabolic hormone secretion.
Medicinal Chemistry
In medicinal chemistry, derivatives of Boc-L-isovaline are explored for their therapeutic potential. The protecting group allows for selective modifications that can enhance drug efficacy while reducing side effects. Applications include:
- Peptide Therapeutics: Used in the design of peptide drugs targeting various diseases.
- Drug Delivery Systems: Its derivatives are being investigated for use in antibody-drug conjugates (ADCs), which combine antibodies with cytotoxic drugs to target cancer cells specifically.
Case Studies and Research Findings
Case Study 1: Peptide Synthesis
A study demonstrated the utility of Boc-L-isovaline in synthesizing cyclic peptides that exhibit antimicrobial properties. The stability of the Boc group allowed for multiple coupling reactions without premature deprotection, leading to high yields of the desired cyclic structure.
Case Study 2: Drug Development
Research involving Boc-L-isovaline derivatives has shown promise in developing inhibitors for specific proteases associated with viral infections. The protective group enabled selective modifications that improved binding affinity and specificity towards target enzymes.
Mechanism of Action
The mechanism by which 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid exerts its effects is primarily through its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted side reactions during the synthesis of peptides and other compounds. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The Boc-protected amino acid family exhibits diverse substituents that influence solubility, stability, and biological activity. Key analogs are compared below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Lipophilicity and Bioavailability :
- The cyclopropyl analog (1130803-54-1) exhibits greater lipophilicity (logP ~1.8) compared to the target compound (logP ~1.5), enhancing membrane permeability .
- The methoxy-oxo derivative (1515275-15-6) shows increased polarity due to its ester group, improving aqueous solubility but reducing blood-brain barrier penetration .
Stereochemical Impact: The (3S)-4-methylpentanoic acid analog (CAS: 874-24-8) demonstrates stereospecific reactivity, favoring enantioselective coupling in peptide synthesis .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via Boc-protection strategies. For example, solid-phase-supported methods (as in ) are employed for analogs with complex ether linkages, while standard solution-phase coupling is used for simpler derivatives .
Biological Activity
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid, commonly referred to as Boc-aminomethyl acid, is an organic compound used extensively in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, biochemical properties, and applications in research and medicine.
- Chemical Formula : C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- IUPAC Name : 2-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
- CAS Number : 1423031-71-3
This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability during chemical reactions .
Enzymatic Interactions
This compound plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, including:
- Transaminases : These enzymes catalyze the transfer of amino groups from amino acids to keto acids, facilitating the synthesis of new amino acids.
- Peptidases : The compound can influence peptide bond formation by protecting the amino group during synthesis, which is crucial for selective reactions in peptide chemistry.
Cellular Effects
The compound has been shown to affect cellular processes by modulating:
- Cell Signaling Pathways : It influences pathways that regulate gene expression and cellular metabolism.
- Hormonal Secretion : There is evidence that it can enhance the secretion of anabolic hormones, which are vital for muscle growth and repair.
Case Studies
-
Peptide Synthesis :
In a study focusing on peptide-based drugs, Boc-aminomethyl acid was utilized as a key intermediate. Researchers demonstrated its effectiveness in protecting amino groups during multi-step syntheses, leading to high yields of desired peptide products . -
Cellular Activity :
A comparative study on prodrugs revealed that modifications of Boc-protected compounds can enhance cellular permeability and activity. The study highlighted that while Boc-aminomethyl acid itself may have limited direct cellular activity due to its polar nature, its derivatives exhibited improved characteristics in live cell assays .
Applications in Medicine
The compound is increasingly recognized for its potential therapeutic applications:
- Drug Development : Its ability to protect functional groups makes it a valuable tool in the design of peptide-based therapeutics. Researchers are exploring derivatives of Boc-aminomethyl acid for their potential to treat various conditions by enhancing drug efficacy and reducing side effects .
Summary of Findings
| Property | Description |
|---|---|
| Chemical Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Role in Biochemistry | Intermediate in peptide synthesis; interacts with enzymes |
| Cellular Effects | Modulates signaling pathways; influences hormone secretion |
| Therapeutic Potential | Used in drug development; enhances efficacy of peptide drugs |
Q & A
Q. What are the key synthetic routes for 2-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid, and how are intermediates characterized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of amino groups. A common method reacts tert-butyl chloroformate with amino acid derivatives in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) . Key intermediates include Boc-protected amino acid esters, characterized via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm functional groups and purity. For example, tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate, a related intermediate, was structurally validated via single-crystal X-ray diffraction .
Q. What spectroscopic techniques are essential for structural validation of this compound?
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For stereoisomers, NOESY or COSY may resolve spatial arrangements.
- IR : Confirms the presence of carbonyl (C=O) and amide (N-H) groups.
- Mass Spectrometry : HRMS determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated for analogs like (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid .
Q. What safety protocols are critical during handling?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) are documented for structurally similar Boc-protected compounds .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and store in dry, ventilated conditions at 2–8°C. Spills require neutralization with inert absorbents .
Advanced Research Questions
Q. How can enantiomeric excess be optimized in synthetic routes?
Enantioselective synthesis employs chiral catalysts or enzymes. Lipases (e.g., Rhizomucor miehei) in organic solvents like isooctane achieve >90% enantiomeric excess (ee) for methyl esters of related compounds . Kinetic resolution using immobilized enzymes at 20°C maximizes ee, while lyophilization at pH 5.5–7.0 preserves activity without compromising selectivity .
Q. What computational methods predict the compound’s stability and reactivity?
Density Functional Theory (DFT) calculations model transition states and thermodynamic stability. For example, quantum chemical computations on tert-butoxycarbonyl derivatives validate bond dissociation energies and electronic properties, aiding in predicting hydrolytic stability under acidic/basic conditions . Molecular dynamics simulations further assess conformational flexibility in peptide coupling reactions .
Q. How does the Boc group influence peptide synthesis applications?
The Boc group acts as a temporary protecting group for amines, enabling stepwise peptide elongation. Its stability under basic conditions and selective removal via trifluoroacetic acid (TFA) minimizes side reactions. In analogs like (R)-2-((tert-butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid, the Boc group enhances solubility in organic solvents, facilitating solid-phase synthesis . Post-cleavage, the free amine reacts with carboxyl-activated residues (e.g., HOBt/DIC coupling) .
Q. What strategies resolve contradictions in spectroscopic data for stereoisomers?
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Differentiates R/S configurations via polarized IR.
- Dynamic NMR : Detects rotameric equilibria in hindered derivatives, as seen in tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | Characterization Methods | Reference |
|---|---|---|
| Boc-protected amino acid ester | ¹H NMR, HRMS, IR | |
| Chiral piperidinone derivative | X-ray crystallography, NOESY |
Q. Table 2. Hazard Classification (GHS)
| Hazard Class | Code | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral) | H302 | Avoid ingestion |
| Skin irritation | H315 | Wear nitrile gloves |
| Respiratory irritation | H335 | Use fume hood |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
